Methyl 2-hydroxy-2-(imidazo[1,2-a]pyridin-6-yl)acetate is an organic compound with significant relevance in pharmaceutical chemistry. It is characterized by its unique molecular structure, which includes an imidazo[1,2-a]pyridine moiety. This compound is classified under the category of heterocyclic compounds, specifically pyridine derivatives, and exhibits potential biological activities that make it of interest in drug development.
The compound can be sourced from various chemical suppliers and is often used as a reference standard in pharmaceutical research. Its classification falls under the broader category of imidazo[1,2-a]pyridine derivatives, which are known for their diverse pharmacological properties, including anti-inflammatory and anti-cancer activities.
The synthesis of methyl 2-hydroxy-2-(imidazo[1,2-a]pyridin-6-yl)acetate can be achieved through several methods. One common approach involves the reaction of substituted imidazo[1,2-a]pyridines with acetylating agents.
Methyl 2-hydroxy-2-(imidazo[1,2-a]pyridin-6-yl)acetate has a molecular formula of and a molecular weight of approximately 206.20 g/mol.
The structural representation can be described using SMILES notation: COC(=O)C(O)c1cnc2ccccc12.
Methyl 2-hydroxy-2-(imidazo[1,2-a]pyridin-6-yl)acetate can participate in various chemical reactions:
These reactions are crucial for modifying the compound's structure to enhance its biological activity or solubility.
The mechanism of action for methyl 2-hydroxy-2-(imidazo[1,2-a]pyridin-6-yl)acetate is not fully elucidated but is believed to involve interaction with specific biological targets:
Research into its biological effects continues to uncover specific pathways influenced by this compound.
Methyl 2-hydroxy-2-(imidazo[1,2-a]pyridin-6-yl)acetate exhibits several notable physical and chemical properties:
These properties are essential for understanding how the compound behaves in various environments, particularly in biological systems.
Methyl 2-hydroxy-2-(imidazo[1,2-a]pyridin-6-yl)acetate has potential applications in several scientific fields:
The ongoing research into this compound highlights its versatility and importance within medicinal chemistry and related fields.
CAS No.: 60-24-2
CAS No.: 152405-02-2
CAS No.: 152885-09-1
CAS No.: 463-82-1
CAS No.:
CAS No.: